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molecular formula C10H8INO B8659378 6-Iodo-4-methylquinoline-2(1H)-one

6-Iodo-4-methylquinoline-2(1H)-one

Cat. No. B8659378
M. Wt: 285.08 g/mol
InChI Key: OGNISDWDSYTXGS-UHFFFAOYSA-N
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Patent
US07524862B2

Procedure details

A mixture of 5.0 g (21.0 mmol) of 6-bromo-4-methyl-1H-quinolin-2-one and 400 mg (2.1 mmol) of CuI in 21 mL 1,4-dioxane is evacuated and gassed with argon. Then 6.3 g (42.0 mmol) of NaI and 0.45 mL (4.2 mmol) of N,N′-dimethylethylenediamine are added, the mixture is evacuated again and gassed with argon before being heated overnight to 110° C. HPLC analysis of the mixture shows approximately 20% reaction. Therefore another 400 mg (2.1 mmol) of CuI, 6.3 g (42.0 mmol) of NaI, 0.45 mL (4.2 mmol) of N,N′-dimethylethylenediamine, and 21 mL of 1,4-dioxane are added and this mixture is heated overnight again to 110° C. To complete the reaction, the above procedure is repeated another three times. After cooling, the suspension is combined with 10% NH3 solution and water and the precipitated product is filtered off. This is then washed with 10% NH3 solution, water, isopropanol, DIPE, EtOAc, and DCM and dried overnight in the air. The product, which still contains approximately 20% educt, is further reacted without purification. Yield: 3.0 g (40% of theoretical); C10H8INO (M=285.081); calc.: molpeak (M+H)+: 286; found: molpeak (M+H)+: 286; HPLC-MS: 5.0 min (method B).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
21 mL
Type
solvent
Reaction Step Two
Name
CuI
Quantity
400 mg
Type
catalyst
Reaction Step Two
Name
Quantity
6.3 g
Type
reactant
Reaction Step Three
Quantity
0.45 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
6.3 g
Type
reactant
Reaction Step Five
Quantity
0.45 mL
Type
reactant
Reaction Step Five
Name
CuI
Quantity
400 mg
Type
catalyst
Reaction Step Five
Quantity
21 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH:6]=[C:5]2[CH3:13].[Na+].[I-:15].CNCCNC.N>O1CCOCC1.[Cu]I.O>[I:15][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH:6]=[C:5]2[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C2C(=CC(NC2=CC1)=O)C
Name
Quantity
21 mL
Type
solvent
Smiles
O1CCOCC1
Name
CuI
Quantity
400 mg
Type
catalyst
Smiles
[Cu]I
Step Three
Name
Quantity
6.3 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
0.45 mL
Type
reactant
Smiles
CNCCNC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
Quantity
6.3 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
0.45 mL
Type
reactant
Smiles
CNCCNC
Name
CuI
Quantity
400 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
21 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is evacuated
CUSTOM
Type
CUSTOM
Details
the mixture is evacuated again
TEMPERATURE
Type
TEMPERATURE
Details
before being heated overnight to 110° C
CUSTOM
Type
CUSTOM
Details
approximately 20% reaction
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated product is filtered off
WASH
Type
WASH
Details
This is then washed with 10% NH3 solution, water, isopropanol, DIPE, EtOAc, and DCM
CUSTOM
Type
CUSTOM
Details
dried overnight in the air
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The product, which still contains approximately 20% educt, is further reacted without purification
CUSTOM
Type
CUSTOM
Details
5.0 min (method B)
Duration
5 min

Outcomes

Product
Name
Type
Smiles
IC=1C=C2C(=CC(NC2=CC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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